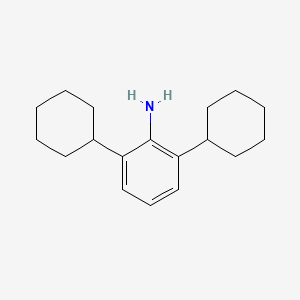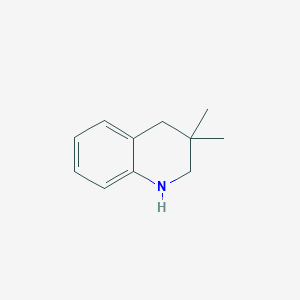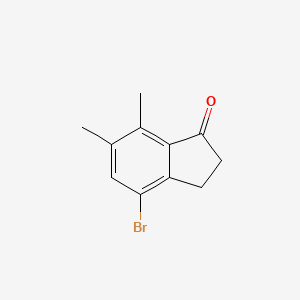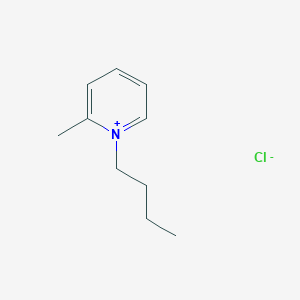
Glycine, N,N-bis(2-pyridinylmethyl)-
Descripción general
Descripción
Glycine, N,N-bis(2-pyridinylmethyl)-: is a derivative of glycine, an amino acid, where two pyridinylmethyl groups are attached to the nitrogen atom of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with glycine and 2-pyridinemethanol.
Reaction Conditions: The reaction involves the condensation of glycine with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure Glycine, N,N-bis(2-pyridinylmethyl)-.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimization for yield and purity, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Glycine, N,N-bis(2-pyridinylmethyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the pyridine rings or the glycine backbone.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: Glycine, N,N-bis(2-pyridinylmethyl)- is used in the synthesis of ligands for coordination chemistry, particularly in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Drug Development: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry:
Catalysis: It is explored as a catalyst or catalyst precursor in various industrial chemical reactions.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: Glycine, N,N-bis(2-pyridinylmethyl)- interacts with enzymes by binding to their active sites, potentially inhibiting their activity.
Metal Coordination: The compound can coordinate with metal ions, affecting their reactivity and stability in biological systems.
Comparación Con Compuestos Similares
N,N-bis(2-pyridinylmethyl)amine: Similar structure but lacks the glycine backbone.
N,N-bis(2-pyridinylmethyl)ethylenediamine: Contains an ethylenediamine backbone instead of glycine.
Uniqueness:
Glycine Backbone: The presence of the glycine backbone in Glycine, N,N-bis(2-pyridinylmethyl)- provides unique properties, such as the ability to interact with biological systems differently compared to other similar compounds.
Propiedades
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)11-17(9-12-5-1-3-7-15-12)10-13-6-2-4-8-16-13/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOYMXAKOKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572325 | |
| Record name | N,N-Bis[(pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113749-54-5 | |
| Record name | N,N-Bis[(pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)
![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)





